

Technical Guide: 2-(pyridin-3-yl)aniline (CAS 177202-83-4)

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Compound of Interest

Compound Name: 2-(Pyridin-3-YL)aniline

Cat. No.: B062614

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(pyridin-3-yl)aniline, with the CAS number 177202-83-4, is a heterocyclic aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to an aniline moiety, makes it a valuable bifunctional building block for the synthesis of more complex molecules.^{[1][2]} This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on technical details relevant to research and development.

Physicochemical Properties

While experimental data for some physicochemical properties of **2-(pyridin-3-yl)aniline** are not widely available in the literature, a combination of predicted and known values provides a useful profile for this compound.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂	PubChem[3]
Molecular Weight	170.21 g/mol	PubChem[3]
Predicted Boiling Point	329.8 ± 17.0 °C at 760 Torr	Hoffman Fine Chemicals[4]
Predicted Density	1.133 ± 0.06 g/cm ³	Hoffman Fine Chemicals[4]
Predicted Refractive Index	1.625	Hoffman Fine Chemicals[4]
XLogP3	1.8	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	2	PubChem[3]
Topological Polar Surface Area	38.9 Å ²	PubChem[3]
Melting Point	Not available	-
Solubility	Not available	-

Synthesis

The synthesis of **2-(pyridin-3-yl)aniline** is primarily achieved through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods offer versatile and efficient routes to construct the C-C or C-N bond between the pyridine and aniline rings.

Experimental Protocols

1. Suzuki-Miyaura Coupling

This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of **2-(pyridin-3-yl)aniline**, this typically involves the reaction of a 2-haloaniline with pyridine-3-boronic acid or vice versa.

- Reaction Scheme:



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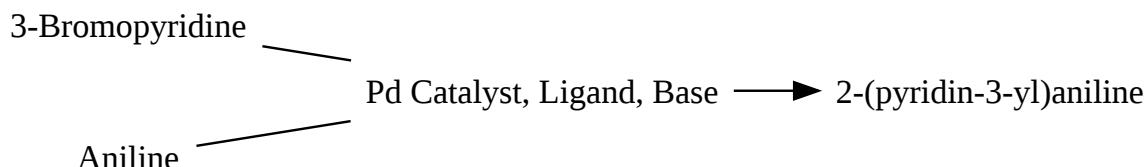
Caption: Suzuki-Miyaura coupling for **2-(pyridin-3-yl)aniline** synthesis.

- General Procedure:[1][5][6][7]
 - To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equiv), and a base (e.g., K_2CO_3 , 2.0 equiv).
 - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
 - Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of the base.
 - Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

2. Buchwald-Hartwig Amination

This method facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. For **2-(pyridin-3-yl)aniline**, this would typically involve the reaction of 3-bromopyridine with aniline.

- Reaction Scheme:



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Caption: Buchwald-Hartwig amination for **2-(pyridin-3-yl)aniline** synthesis.

- General Procedure:[8][9][10]

- In an inert atmosphere glovebox or using Schlenk techniques, combine 3-bromopyridine (1.0 equiv), aniline (1.2 equiv), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 equiv), and a base (e.g., NaOtBu , Cs_2CO_3 , 1.5-2.0 equiv).
- Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
- Heat the mixture with stirring at a temperature typically between 80 and 110 °C.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash chromatography.

Analytical Data

While a comprehensive set of experimental spectra for **2-(pyridin-3-yl)aniline** is not readily available in public databases, the following provides an expectation of the key spectral features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.8 ppm). The protons on the aniline ring will likely appear as a set of multiplets, while the protons on the pyridine ring will also exhibit distinct multiplet signals. The $-\text{NH}_2$ protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will display 11 distinct signals for the aromatic carbons. The chemical shifts will be influenced by the nitrogen atoms in both rings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

- N-H stretching: A pair of bands in the region of 3300-3500 cm^{-1} corresponding to the symmetric and asymmetric stretching of the primary amine.
- C-H stretching (aromatic): Signals above 3000 cm^{-1} .
- C=C and C=N stretching (aromatic): A series of bands in the 1450-1600 cm^{-1} region.
- C-N stretching: Around 1250-1350 cm^{-1} .

Mass Spectrometry (MS)

- Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M^+) at $\text{m/z} = 170$.
- Fragmentation: Common fragmentation patterns for anilines include the loss of a hydrogen radical to give an $[\text{M}-1]^+$ peak. The pyridine ring can also undergo characteristic fragmentation.

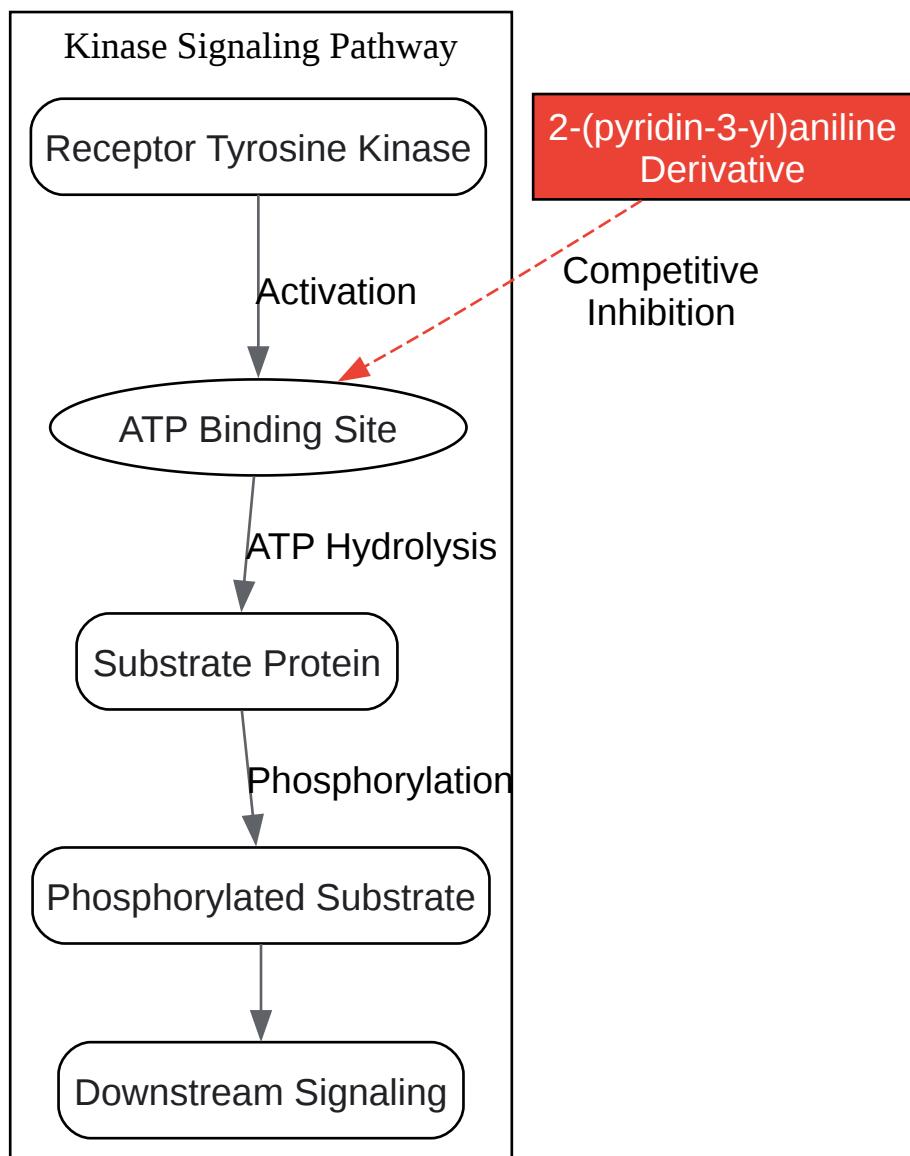
Applications

The primary application of **2-(pyridin-3-yl)aniline** is as a versatile intermediate in the synthesis of more complex molecules with potential biological activity or interesting material properties.

Drug Discovery

The pyridinylaniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed as kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with the hinge region of the ATP-binding pocket of kinases, while the aniline nitrogen provides a convenient point for further functionalization to enhance potency and selectivity.[\[11\]](#)[\[12\]](#) Derivatives of **2-(pyridin-3-yl)aniline** have been investigated for their potential as anticancer agents.

- Signaling Pathway Context:

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Caption: General mechanism of kinase inhibition by pyridinylaniline derivatives.

Materials Science

The bifunctional nature of **2-(pyridin-3-yl)aniline**, possessing both a Lewis basic pyridine nitrogen and a nucleophilic aniline, makes it a candidate for the synthesis of ligands for metal complexes and organic functional materials. These could have applications in areas such as organic light-emitting diodes (OLEDs) or as components of metal-organic frameworks (MOFs). [1]

Safety Information

Based on available safety data sheets, **2-(pyridin-3-yl)aniline** should be handled with care in a laboratory setting. It is advisable to consult the full safety data sheet from the supplier before use.[\[13\]](#)

Conclusion

2-(pyridin-3-yl)aniline is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its synthesis is well-established through modern cross-coupling methodologies. While comprehensive experimental data on its physicochemical properties are still emerging, its utility as a synthetic intermediate is clear. Further research into the biological activities of its derivatives is likely to uncover new therapeutic agents, and its unique structure holds promise for the development of novel functional materials.

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